Vinyl allylsilane Vinyl allylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19111053
InChI: InChI=1S/C5H8Si/c1-3-5-6-4-2/h3-4H,1-2,5H2
SMILES:
Molecular Formula: C5H8Si
Molecular Weight: 96.20 g/mol

Vinyl allylsilane

CAS No.:

Cat. No.: VC19111053

Molecular Formula: C5H8Si

Molecular Weight: 96.20 g/mol

* For research use only. Not for human or veterinary use.

Vinyl allylsilane -

Specification

Molecular Formula C5H8Si
Molecular Weight 96.20 g/mol
Standard InChI InChI=1S/C5H8Si/c1-3-5-6-4-2/h3-4H,1-2,5H2
Standard InChI Key OAVNERHSMCWNGG-UHFFFAOYSA-N
Canonical SMILES C=CC[Si]C=C

Introduction

Molecular Structure and Fundamental Properties

Vinyl allylsilane belongs to the broader family of organosilanes, where silicon serves as a central atom bonded to organic substituents. Its general structure can be represented as CH₂=CH–Si(R₁)(R₂)–CH₂–CH=CH₂, where R₁ and R₂ denote additional substituents such as alkyl or aryl groups. The silicon atom’s +4 oxidation state and tetrahedral geometry create a distinct electronic environment that influences the compound’s stability and reactivity .

Bonding and Stereoelectronic Effects

The silicon-carbon bonds in vinyl allylsilane exhibit partial ionic character due to the electronegativity difference between silicon (1.90) and carbon (2.55). This polarization stabilizes adjacent carbocations through β-silicon effects, a phenomenon critical to its reactivity in electrophilic substitutions . The vinyl and allyl groups create conjugated systems that participate in hyperconjugation, further stabilizing transition states during reactions .

Spectroscopic Characterization

Key analytical data for vinyl allylsilane derivatives include:

  • ¹H NMR: Distinct signals for vinyl protons (δ 4.8–6.2 ppm) and allylic methylene groups (δ 1.8–2.5 ppm)

  • ²⁹Si NMR: Characteristic shifts between δ -15 to +30 ppm, dependent on substituents

  • IR Spectroscopy: Si–C stretching vibrations at 650–750 cm⁻¹ and C=C stretches at 1600–1680 cm⁻¹

Synthetic Methodologies

Modern synthesis of vinyl allylsilane employs both stoichiometric and catalytic approaches, with significant improvements in yield and selectivity achieved through ligand design.

Brønsted Acid-Catalyzed Dehydration

A breakthrough method utilizes triflic acid (HOTf) as a catalyst for converting vinylsilanes to allylsilanes via dehydration (Fig. 1). This process achieves:

  • Reaction times of 15–60 minutes

  • Yields ranging from 22–98%

  • >93:7 selectivity for allylsilane over vinylsilane byproducts

The mechanism involves protodesilylation followed by carbocation rearrangement, where the silicon group directs regioselectivity through stabilizing cationic intermediates .

Palladium-Catalyzed Silyl-Heck Reaction

Second-generation catalysts employing bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine ligands demonstrate remarkable efficiency:

SubstrateYield (%)E:Z RatioAllyl:Vinyl Selectivity
1-Hexene9884:1693:7
Styrene derivative9589:1195:5
Cyclohexene8278:2290:10

Data adapted from optimized conditions using ligand 14

This method suppresses alkene isomerization through steric shielding of the palladium center, with turnover numbers exceeding 1,000 in continuous flow systems .

Reactivity and Transformation Pathways

The dual functionality of vinyl allylsilane enables participation in consecutive and tandem reactions unattainable with simpler silanes.

Electrophilic Substitutions

The β-silicon effect facilitates clean formation of tertiary carbocations during electrophilic attacks. For example, halogenation proceeds with >95% regioselectivity at the allylic position:

CH2=CHSiR2CH2CH=CH2+Br2CH2=CHSiR2CH2CBr=CH2\text{CH}_2=\text{CH}-\text{SiR}_2-\text{CH}_2-\text{CH}=\text{CH}_2 + \text{Br}_2 \rightarrow \text{CH}_2=\text{CH}-\text{SiR}_2-\text{CH}_2-\text{CBr}=\text{CH}_2

This reactivity proves invaluable for synthesizing halogenated terpenoids and steroid analogs .

Cross-Coupling Reactions

Vinyl allylsilane participates in Hiyama-Denmark couplings under mild conditions:

  • Pd(OAc)₂ (2 mol%)

  • TBAF (tetrabutylammonium fluoride) activator

  • 70–85% yields for biaryl formation

The silicon group acts as a traceless directing group, enabling catalytic cycles that avoid stoichiometric metallic reagents.

Applications in Organic Synthesis

The compound’s versatility is demonstrated in several strategic applications:

Tandem Allylation-Cyclization

A novel allylation-Cope pathway enables single-step construction of six-membered rings (Fig. 2):

  • Silyl-Heck reaction forms allylsilane intermediate

  • Electrocyclic ring-opening generates diene

  • Thermal Cope rearrangement yields cyclohexene derivatives

This sequence achieves atom economies >80% while maintaining excellent stereocontrol.

Polymer Modification

Vinyl allylsilane derivatives serve as crosslinking agents in silicone elastomers:

  • 2–5 wt% loading increases tensile strength by 300–400%

  • Radical-initiated curing at 100–150°C yields networks with T_g values adjustable from -50°C to +80°C

Comparative Analysis with Related Silanes

PropertyVinyl AllylsilaneAllylsilaneVinylsilane
Synthesis ComplexityModerateLowLow
Thermal Stability150–200°C200–250°C180–220°C
Electrophilic ReactivityHighModerateLow
Cross-Coupling Yield70–85%50–60%30–40%

Data synthesized from

Future Directions and Challenges

Recent advances in photoinduced silylation and flow chemistry present opportunities for scaling vinyl allylsilane production. Key challenges remain in:

  • Developing enantioselective variants for chiral silicon centers

  • Understanding long-term environmental impacts of silicon-containing byproducts

  • Expanding applications in bioconjugation chemistry for drug delivery systems

Ongoing research into silicon-directed C–H activation promises to unlock new reaction manifolds, potentially revolutionizing the synthesis of complex natural product analogs .

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